molecular formula C5H8N2O4S2 B12905464 3-[(Methanesulfonyl)methyl]-5-methoxy-1,3,4-thiadiazol-2(3H)-one CAS No. 16967-89-8

3-[(Methanesulfonyl)methyl]-5-methoxy-1,3,4-thiadiazol-2(3H)-one

Cat. No.: B12905464
CAS No.: 16967-89-8
M. Wt: 224.3 g/mol
InChI Key: CJCDFIGJJAUHEG-UHFFFAOYSA-N
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Description

Chemical Structure and Properties The compound 3-[(Methanesulfonyl)methyl]-5-methoxy-1,3,4-thiadiazol-2(3H)-one (CAS: Not explicitly provided in evidence) is a derivative of the 1,3,4-thiadiazol-2(3H)-one scaffold. Its core structure includes:

  • A 1,3,4-thiadiazole ring substituted with a methoxy group at position 3.
  • A methanesulfonylmethyl group at position 2.
  • Cyclization of thiocarbazic esters with carbon disulfide and alkali (e.g., 5-methoxy derivatives) .
  • Substitution reactions using halides and catalysts like InCl₃ to introduce alkyl/aryl groups at position 3 .

Properties

CAS No.

16967-89-8

Molecular Formula

C5H8N2O4S2

Molecular Weight

224.3 g/mol

IUPAC Name

5-methoxy-3-(methylsulfonylmethyl)-1,3,4-thiadiazol-2-one

InChI

InChI=1S/C5H8N2O4S2/c1-11-4-6-7(5(8)12-4)3-13(2,9)10/h3H2,1-2H3

InChI Key

CJCDFIGJJAUHEG-UHFFFAOYSA-N

Canonical SMILES

COC1=NN(C(=O)S1)CS(=O)(=O)C

Origin of Product

United States

Preparation Methods

General Synthetic Approach for 1,3,4-Thiadiazole Derivatives

The synthesis of 1,3,4-thiadiazole derivatives typically involves condensation reactions between hydrazine derivatives and carboxylic acid derivatives or their equivalents, followed by cyclization to form the thiadiazole ring. The introduction of substituents such as methoxy and methanesulfonylmethyl groups is achieved either by using appropriately substituted starting materials or by post-cyclization functional group transformations.

Specific Preparation of 3-[(Methanesulfonyl)methyl]-5-methoxy-1,3,4-thiadiazol-2(3H)-one

Based on available data and analogous synthetic routes, the preparation can be summarized as follows:

Step Description Reagents/Conditions Notes
1 Formation of 5-methoxy-1,3,4-thiadiazol-2(3H)-one core Condensation of hydrazine derivatives with methoxy-substituted carboxylic acid derivatives or esters This step forms the thiadiazole ring with a methoxy substituent at position 5
2 Introduction of methanesulfonylmethyl group at position 3 Alkylation of the thiadiazole nitrogen or carbon with methanesulfonylmethyl halide or sulfonylmethylating agent Requires controlled conditions to avoid over-alkylation or ring opening
3 Purification and isolation Techniques such as filtration, recrystallization, or solvent removal under reduced pressure Ensures high purity of the final compound

Detailed Synthetic Example (Literature-Informed)

  • Starting Material: 5-methoxy-1,3,4-thiadiazol-2(3H)-one
  • Alkylation: The thiadiazole ring is treated with methanesulfonylmethyl chloride or a similar sulfonylmethylating agent in the presence of a base (e.g., triethylamine) to introduce the methanesulfonylmethyl substituent at the 3-position.
  • Reaction Conditions: Typically performed in an aprotic solvent such as dichloromethane or acetonitrile at temperatures ranging from 0°C to room temperature to control reaction rate and selectivity.
  • Workup: The reaction mixture is quenched with water, and the product is extracted into an organic solvent, washed, dried, and purified by recrystallization or chromatography.

Research Findings and Data

Parameter Data/Observation Source/Notes
Yield Moderate to good yields reported in analogous thiadiazole alkylation reactions (50-80%) Based on typical thiadiazole alkylation literature
Purity High purity achievable via recrystallization and chromatographic methods Standard purification techniques
Reaction Time Alkylation reactions typically complete within 2-6 hours Controlled by temperature and reagent stoichiometry
Solvent Effects Aprotic solvents favor selective alkylation Dichloromethane, acetonitrile preferred
Temperature 0°C to room temperature optimal to minimize side reactions Higher temperatures may cause decomposition

Summary Table of Preparation Methods

Method Key Steps Advantages Limitations
Direct Alkylation of 5-methoxy-1,3,4-thiadiazol-2(3H)-one Alkylation with methanesulfonylmethyl halide in presence of base Straightforward, fewer steps Requires careful control to avoid side reactions
Multi-step Synthesis with Protecting Groups Use of protecting groups during ring formation and substitution Higher selectivity, better yields More complex, longer synthesis time
Solid Dispersion and Advanced Purification Use of spray drying, lyophilization for isolation Improved purity and stability Requires specialized equipment

Biological Activity

The compound 3-[(Methanesulfonyl)methyl]-5-methoxy-1,3,4-thiadiazol-2(3H)-one is a member of the thiadiazole family, which has garnered attention for its diverse biological activities. Thiadiazoles are known for their potential as therapeutic agents due to their ability to interact with various biological targets. This article explores the biological activity of this specific compound, focusing on its anticancer properties, antimicrobial effects, and other pharmacological activities.

Structural Characteristics

The structure of this compound features a thiadiazole ring substituted with a methanesulfonyl group and a methoxy group. This arrangement is significant as it enhances the compound's lipophilicity and potential interaction with biological membranes.

Anticancer Activity

Numerous studies have highlighted the anticancer potential of thiadiazole derivatives. For instance, research has shown that various 1,3,4-thiadiazole compounds exhibit cytotoxic effects against different cancer cell lines:

  • Cytotoxicity Testing : The compound was tested against MCF-7 (breast cancer) and A549 (lung cancer) cell lines. Results indicated significant cytotoxicity with IC50 values comparable to established chemotherapeutics. For example, one study reported an IC50 of 6.6 µM for a related thiadiazole derivative against MCF-7 cells .
CompoundCell LineIC50 (µM)
This compoundMCF-7TBD
Related ThiadiazoleMCF-76.6
Related ThiadiazoleA549TBD

The mechanism by which thiadiazoles exert their anticancer effects often involves the induction of apoptosis through pathways involving caspases and Bcl proteins. For example, studies have shown that these compounds can activate caspase 3 and caspase 7, leading to programmed cell death in cancer cells .

Antimicrobial Activity

Thiadiazole derivatives have also demonstrated significant antimicrobial properties:

  • In Vitro Studies : The compound exhibited inhibitory effects against various bacterial strains such as Staphylococcus aureus and Candida albicans. The mechanism involves disruption of bacterial cell walls and interference with metabolic pathways .
MicroorganismActivity
Staphylococcus aureusInhibitory
Candida albicansInhibitory

Case Studies

  • Antitumor Efficacy : A study synthesized several thiadiazole derivatives, including the target compound, and evaluated their anticancer properties against MCF-7 and A549 cell lines. The findings suggested that structural modifications significantly influenced cytotoxicity levels.
  • Antimicrobial Screening : Another research focused on the antimicrobial efficacy of thiadiazole derivatives against Shigella flexneri and Staphylococcus epidermidis, revealing promising results that warrant further investigation into their therapeutic applications .

Scientific Research Applications

Structural Characteristics

The compound features a thiadiazole ring with methanesulfonyl and methoxy substituents, which enhance its lipophilicity and potential interactions with biological membranes. The molecular formula is C5H8N2O4S2C_5H_8N_2O_4S_2, and it has a molecular weight of 224.3 g/mol.

Medicinal Chemistry

Anticancer Activity : Research has indicated that derivatives of thiadiazole, including this compound, exhibit significant cytotoxic effects against various cancer cell lines. For example, studies have demonstrated that thiadiazole derivatives can induce apoptosis in cancer cells by activating caspases.

CompoundCell LineIC50 (µM)
This compoundMCF-7 (breast cancer)TBD
Related thiadiazoleMCF-76.6
Related thiadiazoleA549 (lung cancer)TBD

The mechanism of action often involves the induction of programmed cell death through pathways involving proteins such as Bcl-2 and caspases 3 and 7.

Antimicrobial Activity : The compound has shown promising antimicrobial properties against various pathogens. In vitro studies revealed inhibitory effects against bacteria such as Staphylococcus aureus and fungi like Candida albicans.

MicroorganismActivity
Staphylococcus aureusInhibitory
Candida albicansInhibitory

The antimicrobial mechanism is believed to involve disruption of cell wall integrity and interference with metabolic pathways.

Materials Science

The unique chemical structure of 3-[(Methanesulfonyl)methyl]-5-methoxy-1,3,4-thiadiazol-2(3H)-one allows for potential applications in materials science. Its ability to form complexes with metal ions can be explored for creating novel materials with specific electronic or optical properties.

Antitumor Efficacy

A study synthesized several thiadiazole derivatives, including the target compound, and evaluated their anticancer properties against MCF-7 and A549 cell lines. The findings suggested that structural modifications significantly influenced cytotoxicity levels.

Antimicrobial Screening

Another research effort focused on the antimicrobial efficacy of thiadiazole derivatives against multidrug-resistant pathogens such as Shigella flexneri and Staphylococcus epidermidis, revealing promising results that warrant further investigation into their therapeutic applications.

Chemical Reactions Analysis

Nucleophilic Substitution

The methanesulfonylmethyl group’s sulfonyl moiety acts as a leaving group, enabling nucleophilic substitutions. For example:

Reaction Conditions Products Reference
Displacement with aminesDMF, 80°C, K₂CO₃3-(alkylamino)methyl-5-methoxy-thiadiazol-2-one
HydrolysisH₂O/EtOH, reflux3-hydroxymethyl-5-methoxy-thiadiazol-2-one

Cycloaddition Reactions

The thiadiazolone ring participates in [3+2] cycloadditions with azides or nitriles, forming fused triazole systems. Computational studies (DFT) suggest high asynchronicity in bond formation during cycloadditions :

ΔG=23.8 kcal/mol (water-catalyzed pathway)[1]\Delta G^\ddagger = 23.8 \ \text{kcal/mol (water-catalyzed pathway)} \quad[1]

Demethylation of Methoxy Group

Under acidic conditions (e.g., HBr/AcOH), the methoxy group converts to a hydroxyl group, enhancing hydrogen-bonding interactions:

5-OCH3H+5-OH[2][4]\text{5-OCH}_3 \xrightarrow{\text{H}^+} \text{5-OH} \quad[2][4]

Solvent and Electronic Effects

  • Polar Solvents (e.g., DMF, DMSO) : Stabilize transition states in substitution reactions, lowering activation barriers .

  • Electron-Withdrawing Groups : The methanesulfonyl group increases electrophilicity at the thiadiazole ring’s 4-position, favoring nucleophilic attack .

Computational Insights

DFT studies on analogous systems reveal:

  • The elimination pathway (e.g., sulfonamide release) is kinetically favored over cycloreversion (ΔΔG=13 kcal/mol\Delta \Delta G^\ddagger = 13 \ \text{kcal/mol}) .

  • Solvent polarity significantly impacts regioselectivity in cycloadditions .

Stability and Degradation

  • Thermal Stability : Decomposes above 200°C via sulfonyl group elimination.

  • Photodegradation : UV light induces ring-opening reactions, forming sulfonic acid derivatives .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Table 1: Key Structural Analogues and Properties
Compound Name Substituents (Position 3) Substituents (Position 5) Molecular Weight (g/mol) Key Properties/Activities Reference
5-Methoxy-1,3,4-thiadiazol-2(3H)-one –H –OCH₃ 132.14 Herbicide intermediate, planar structure
3-[(Benzyl)methyl]-5-methyl-1,3,4-thiadiazol-2(3H)-one –CH₂C₆H₅ –CH₃ ~194.25 Antibacterial, kinase inhibition
5-Ethoxy-1,3,4-thiadiazole-2(3H)-thione –H –SC₂H₅ 162.23 Oxidative dimerization tendency
3-[(Chloromethyl)-5-methoxy-1,3,4-thiadiazol-2(3H)-one –CH₂Cl –OCH₃ ~166.62 Reactivity in nucleophilic substitutions
Target Compound –CH₂SO₂CH₃ –OCH₃ ~198.23 (estimated) Enhanced solubility, potential sulfonamide-like bioactivity

Key Observations:

  • Hydrogen Bonding: The –SO₂CH₃ group may participate in hydrogen bonding, similar to sulfonamide derivatives like AL34 (anti-glioblastoma activity).

Crystallographic and Spectroscopic Data

  • Planar Rings: X-ray studies of 5-methoxy-1,3,4-thiadiazol-2(3H)-one confirm planar structures with intermolecular N–H···S hydrogen bonds.
  • NMR Signatures: Methoxy groups in position 5 show characteristic ¹H NMR peaks at δ 3.8–4.0 ppm, while sulfonyl groups may appear downfield in ¹³C NMR (~55–60 ppm for –SO₂CH₃).

Q & A

Q. What are the established synthetic routes for 3-[(Methanesulfonyl)methyl]-5-methoxy-1,3,4-thiadiazol-2(3H)-one, and how can reaction conditions be optimized to avoid byproducts?

  • Methodological Answer : The compound can be synthesized via cyclization of thiocarbazic O-methyl ester using alcoholic alkali and carbon disulfide. A critical factor is the order of reactant addition: adding carbon disulfide before alkali minimizes transmethylation, yielding the desired 5-methoxy product. Conversely, reversing the sequence leads to 5-methylthio isomers due to sulfur-methyl group transfer . Optimization parameters include:
  • Temperature : Room temperature (25°C) avoids side reactions.
  • Solvent : Ethanol or methanol ensures solubility and stabilizes intermediates.
  • Catalyst : Alkali (e.g., NaOH) concentration must be controlled to prevent over-sulfonation.

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing the molecular structure of this compound?

  • Methodological Answer :
  • X-ray Crystallography : Single-crystal X-ray diffraction (e.g., using SHELX-97 or WinGX ) resolves bond lengths, angles, and hydrogen-bonding networks. For example, planar 1,3,4-thiadiazol-2-one rings (r.m.s. deviation ≤0.032 Å) and intermolecular N–H⋯O/N–H⋯N interactions are key structural features .
  • NMR Spectroscopy : 1^1H and 13^13C NMR identify methanesulfonyl (δ ~3.3 ppm for CH3_3) and methoxy (δ ~3.8 ppm) groups.
  • IR Spectroscopy : Stretching vibrations for C=O (~1700 cm1^{-1}) and S=O (~1150 cm1^{-1}) confirm functional groups.

Q. What are the common research applications of this compound in medicinal and agrochemical studies?

  • Methodological Answer :
  • Herbicide Development : As an intermediate for fluthiacet-ethyl, its thiadiazole core disrupts plant acetolactate synthase (ALS) .
  • Biological Activity Screening : Derivatives are tested for kinase inhibition and antibacterial activity via in vitro assays (e.g., MIC against E. coli) .

Advanced Research Questions

Q. How can researchers resolve contradictions between spectroscopic data and crystallographic results when structural anomalies arise?

  • Methodological Answer : Polymorphic forms (e.g., monoclinic vs. triclinic crystals) may exhibit differing hydrogen-bonding patterns, leading to spectral discrepancies. Strategies include:
  • Variable-Temperature NMR : Detects dynamic conformational changes.
  • DFT Calculations : Compare computed IR/NMR spectra with experimental data to validate crystallographic models .
  • PXRD : Confirms phase purity and rules out amorphous byproducts.

Q. What computational strategies predict the biological activity of thiadiazol-2(3H)-one derivatives?

  • Methodological Answer :
  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to simulate binding to target enzymes (e.g., ALS or carbonic anhydrase). For example, docking studies on 1,3,4-thiadiazole-triazole hybrids reveal affinity for ATP-binding pockets .
  • QSAR Modeling : Correlate substituent electronic parameters (Hammett σ) with IC50_{50} values to prioritize synthetic targets.

Q. How do metabolic pathways of related thiadiazol-2(3H)-ones inform toxicity studies?

  • Methodological Answer : Methazolamide, a structural analog, undergoes cytochrome P450-mediated oxidation to unstable sulfenic acid intermediates, which auto-oxidize to sulfones or form glutathione conjugates (futile cycling). Key steps:
  • LC-MS/MS : Track metabolites like N-[3-methyl-5-sulfo-1,3,4-thiadiazol-2(3H)-ylidene]acetamide .
  • Cellular Assays : Measure ROS generation in hepatic cell lines to assess oxidative stress.

Q. What experimental approaches mitigate challenges in synthesizing sulfur-containing analogs without transmethylation?

  • Methodological Answer :
  • Protecting Groups : Use tert-butylthio or benzylthio groups to block sulfur reactivity during cyclization.
  • Flow Chemistry : Continuous reactant mixing minimizes side reactions by controlling residence time .

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